N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16347419
InChI: InChI=1S/C17H15N3O3S2/c1-11(21)19-13-5-2-4-12(8-13)18-9-15-16(22)20(17(24)25-15)10-14-6-3-7-23-14/h2-9,22H,10H2,1H3,(H,19,21)
SMILES:
Molecular Formula: C17H15N3O3S2
Molecular Weight: 373.5 g/mol

N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide

CAS No.:

Cat. No.: VC16347419

Molecular Formula: C17H15N3O3S2

Molecular Weight: 373.5 g/mol

* For research use only. Not for human or veterinary use.

N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide -

Specification

Molecular Formula C17H15N3O3S2
Molecular Weight 373.5 g/mol
IUPAC Name N-[3-[[3-(furan-2-ylmethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]phenyl]acetamide
Standard InChI InChI=1S/C17H15N3O3S2/c1-11(21)19-13-5-2-4-12(8-13)18-9-15-16(22)20(17(24)25-15)10-14-6-3-7-23-14/h2-9,22H,10H2,1H3,(H,19,21)
Standard InChI Key NWYQVFFSDKMRIE-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=CC=C1)N=CC2=C(N(C(=S)S2)CC3=CC=CO3)O

Introduction

N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide is a synthetic organic compound belonging to the class of thiazolidinones. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound features a unique structural framework combining a thiazolidinone core with a furan moiety, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Thiazolidinone Core:

    • A condensation reaction between thiourea and α-haloketones forms the thiazolidinone ring.

  • Incorporation of the Furan Moiety:

    • Furan derivatives are introduced via alkylation or acylation reactions.

  • Final Functionalization:

    • The phenylacetamide group is added through amidation reactions to achieve the final structure.

Anti-inflammatory Potential

Molecular docking studies suggest that the compound may act as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators in inflammatory pathways. Its ability to bind to active sites of these enzymes highlights its therapeutic potential in treating inflammation-related disorders .

Antimicrobial Activity

The thiazolidinone core is known for its antimicrobial properties, and the presence of the furan moiety enhances its efficacy against bacterial and fungal strains due to increased lipophilicity and membrane permeability .

Spectroscopic Characterization

To confirm the structure and purity of the compound, various spectroscopic techniques are employed:

TechniqueKey Observations
NMR (1H and 13C)Signals corresponding to aromatic protons, furan ring protons, and amide groups .
IR SpectroscopyCharacteristic peaks for C=O (amide), C=S (thione), and C=C stretching vibrations.
Mass SpectrometryMolecular ion peak at m/z=359m/z = 359, confirming molecular weight .

ADMET Profiling

In silico studies predict favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties for this compound:

  • High gastrointestinal absorption.

  • Moderate metabolic stability.

  • Low predicted toxicity.

Drug-Likeness

The compound adheres to Lipinski's Rule of Five, indicating good potential as an orally bioavailable drug candidate.

Future Directions

  • Conducting in vivo studies to validate in vitro findings.

  • Exploring structural analogs for improved activity.

  • Investigating its mechanism of action at the molecular level.

This comprehensive overview highlights the importance of N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide as a versatile scaffold in medicinal chemistry research.

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